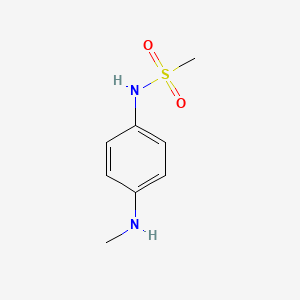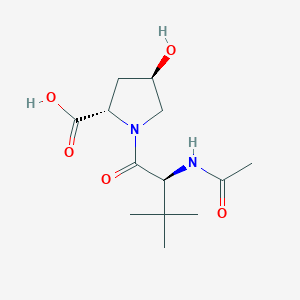
(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common synthetic routes may involve the use of protecting groups for the hydroxyl and amine functionalities, followed by coupling reactions to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amide group can produce a primary or secondary amine.
Scientific Research Applications
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid: shares similarities with other amino acid derivatives and peptides, which also contain amide and hydroxyl functional groups.
Deoxycorticosterone: A steroid hormone with a similar carbon skeleton, used for comparison in biological activity studies.
Uniqueness
The uniqueness of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H22N2O5 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-7(16)14-10(13(2,3)4)11(18)15-6-8(17)5-9(15)12(19)20/h8-10,17H,5-6H2,1-4H3,(H,14,16)(H,19,20)/t8-,9+,10-/m1/s1 |
InChI Key |
BWSNESLCXBJQPR-KXUCPTDWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)C(C)(C)C |
Canonical SMILES |
CC(=O)NC(C(=O)N1CC(CC1C(=O)O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


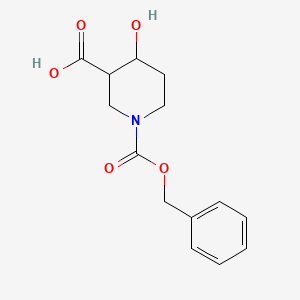
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
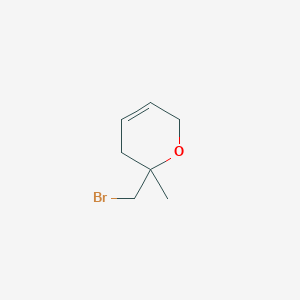
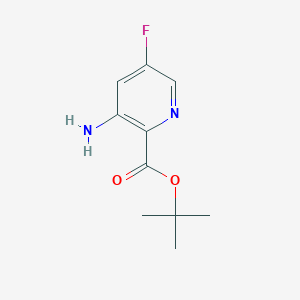
![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)

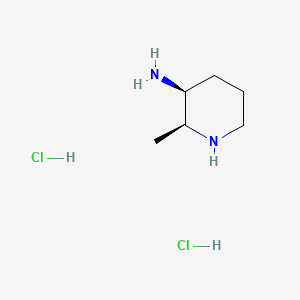
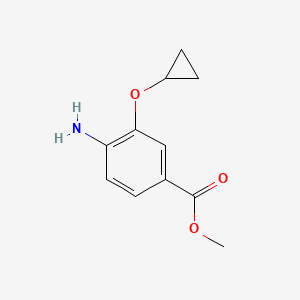
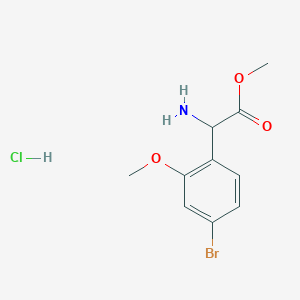
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)

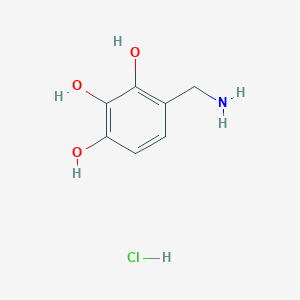
![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
